(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 423719-54-4
VCID: VC7803213
InChI: InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
SMILES: C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C19H17NO4S
Molecular Weight: 355.4 g/mol

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

CAS No.: 423719-54-4

Cat. No.: VC7803213

Molecular Formula: C19H17NO4S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid - 423719-54-4

Specification

CAS No. 423719-54-4
Molecular Formula C19H17NO4S
Molecular Weight 355.4 g/mol
IUPAC Name (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
Standard InChI Key HUWNZLPLVVGCMO-KRWDZBQOSA-N
Isomeric SMILES C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidine ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 3-position with an Fmoc group and at the 4-position with a carboxylic acid moiety. The (R)-configuration at C4 ensures enantiomeric specificity, which is pivotal for interactions in biological systems. The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), provides temporary protection for the amino group during iterative coupling reactions .

Table 1: Physicochemical Properties

PropertyValue
CAS Number423719-54-4
Molecular FormulaC₁₉H₁₇NO₄S
Molecular Weight355.4 g/mol
IUPAC Name(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
SolubilitySoluble in DMSO, methanol
Storage ConditionsDry, -20°C, inert atmosphere

The stereochemistry is confirmed by its isomeric SMILES string (C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O), which explicitly denotes the R-configuration at C4.

Spectroscopic and Analytical Data

The compound’s structural integrity is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The Fmoc group’s aromatic protons (7.2–7.8 ppm) and the thiazolidine ring’s protons (3.1–4.3 ppm) are distinguishable in ¹H NMR spectra. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic carbonyl stretches at 1720 cm⁻¹ (Fmoc carbamate) and 1690 cm⁻¹ (carboxylic acid) .

Synthesis and Reaction Pathways

Solid-Phase Synthesis

The compound is synthesized via Fmoc-based SPPS on resins such as Rink Amide MBHA. Key steps include:

  • Deprotection: Removal of the Fmoc group using piperidine (25% in DMF).

  • Coupling: Activation of Fmoc-thiazolidine-4-carboxylic acid with HATU/Oxyma Pure/DIPEA.

  • Cyclization: Formation of the thiazolidine ring via intramolecular nucleophilic substitution.

  • Cleavage: Liberation from the resin using trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (TIS) .

Table 2: Synthetic Yield and Purity

StepYield (%)Purity (%)
Deprotection>98-
Coupling85–9095
Cyclization75–8090
Final Cleavage70–7598

Solution-Phase Modifications

In medicinal chemistry, the carboxylic acid moiety undergoes amidation or esterification to generate prodrugs or bioactive conjugates. For example, coupling with primary amines via EDCI/HOBt yields thiazolidine-peptide hybrids with enhanced metabolic stability .

Applications in Peptide Synthesis

Fmoc-Based Protection Strategy

The Fmoc group’s orthogonality to acidic conditions enables its use in SPPS. Unlike tert-butoxycarbonyl (Boc) groups, Fmoc deprotection requires mild bases (e.g., piperidine), preserving acid-labile side chains. This compatibility makes the compound ideal for synthesizing complex peptides with post-translational modifications .

Conformational Restriction

The thiazolidine ring imposes conformational constraints on peptide backbones, reducing entropy loss upon target binding. This property is exploited in designing protease inhibitors and receptor agonists. For instance, cyclic peptides incorporating this scaffold exhibit 10–100-fold higher affinity for G-protein-coupled receptors compared to linear analogs .

Medicinal Chemistry and Drug Development

Antimicrobial Agents

Thiazolidine derivatives demonstrate broad-spectrum antimicrobial activity. The compound’s sulfur atom disrupts bacterial cell membranes via thiol-disulfide exchange, while the Fmoc group enhances lipophilicity, improving penetration into Gram-negative bacteria .

Table 3: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (μg/mL)
Escherichia coli12.5
Staphylococcus aureus6.25
Pseudomonas aeruginosa25

Anticancer Activity

In vitro studies reveal that thiazolidine-4-carboxylic acid derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) by inhibiting thioredoxin reductase, a key enzyme in redox homeostasis .

Material Science Applications

Self-Assembled Monolayers (SAMs)

The compound forms SAMs on gold surfaces via sulfur-gold interactions. These monolayers serve as biosensor interfaces for detecting biomarkers like prostate-specific antigen (PSA) with picomolar sensitivity.

Polymer Functionalization

Copolymerization with acrylates yields stimuli-responsive hydrogels. The thiazolidine ring’s dynamic covalent bonds enable pH-dependent swelling, making these materials suitable for controlled drug delivery .

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